molecular formula C24H24O7 B1668136 methyl 4-hydroxy-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate CAS No. 87414-49-1

methyl 4-hydroxy-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate

Cat. No.: B1668136
CAS No.: 87414-49-1
M. Wt: 424.4 g/mol
InChI Key: NGOLMNWQNHWEKU-XMMPIXPASA-N
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Description

Butyrolactone I is a naturally occurring compound derived from various fungal species, including Aspergillus terreus. It is a member of the butyrolactone family, characterized by a five-membered lactone ring. Butyrolactone I has garnered significant interest due to its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyrolactone I can be synthesized through several methods. One common approach involves the selective hydrogenation of succinic anhydride using nickel-based catalysts. This method typically requires conditions such as a temperature of 185°C, a pressure of 3.0 MPa, and a molar ratio of hydrogen to succinic anhydride of 50 . Another method involves the ring-opening polymerization of gamma-butyrolactone, which can be achieved under mild conditions using base catalysts .

Industrial Production Methods

Industrial production of butyrolactone I often involves the large-scale hydrogenation of succinic anhydride. The process utilizes highly efficient nickel/silica catalysts prepared through various methods, including ammonia evaporation and oxalic acid precipitation. These catalysts ensure high selectivity and yield of butyrolactone I .

Chemical Reactions Analysis

Types of Reactions

Butyrolactone I undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Butyrolactone I has a wide range of scientific research applications:

Mechanism of Action

Butyrolactone I exerts its effects through several molecular targets and pathways. It has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and immune response. By binding to the active sites of NF-κB, butyrolactone I prevents its translocation to the nucleus, thereby reducing the production of pro-inflammatory cytokines . Additionally, it has been found to modulate the activity of various enzymes involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Butyrolactone I is structurally similar to other butyrolactones, such as gamma-butyrolactone and butyrolactone V. it is unique in its specific biological activities and molecular targets. For instance:

Similar Compounds

Butyrolactone I stands out due to its potent anti-inflammatory and anti-cancer properties, making it a valuable compound for further research and development.

Properties

CAS No.

87414-49-1

Molecular Formula

C24H24O7

Molecular Weight

424.4 g/mol

IUPAC Name

methyl (2R)-4-hydroxy-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate

InChI

InChI=1S/C24H24O7/c1-14(2)4-6-17-12-15(5-11-19(17)26)13-24(23(29)30-3)20(21(27)22(28)31-24)16-7-9-18(25)10-8-16/h4-5,7-12,25-27H,6,13H2,1-3H3/t24-/m1/s1

InChI Key

NGOLMNWQNHWEKU-XMMPIXPASA-N

SMILES

CC(=CCC1=C(C=CC(=C1)CC2(C(=C(C(=O)O2)O)C3=CC=C(C=C3)O)C(=O)OC)O)C

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1)C[C@@]2(C(=C(C(=O)O2)O)C3=CC=C(C=C3)O)C(=O)OC)O)C

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)CC2(C(=C(C(=O)O2)O)C3=CC=C(C=C3)O)C(=O)OC)O)C

Appearance

Solid powder

87414-49-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

alpha-oxo-beta-(4-hydroxyphenyl)-gamma-(4-hydroxy-m-3,3-dimethylallylbenzyl)-gamma-methoxycarbonyl-gamma-butyrolactone
butyrolactone I

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 4-hydroxy-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate
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methyl 4-hydroxy-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate
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methyl 4-hydroxy-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate
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methyl 4-hydroxy-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate
Reactant of Route 5
methyl 4-hydroxy-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate
Reactant of Route 6
methyl 4-hydroxy-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate

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